molecular formula C5H8N2O B12856651 (Z)-3-amino-4-methoxybut-2-enenitrile

(Z)-3-amino-4-methoxybut-2-enenitrile

Cat. No.: B12856651
M. Wt: 112.13 g/mol
InChI Key: SLWICPDSMMOWGC-DJWKRKHSSA-N
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Description

(Z)-3-Amino-4-methoxybut-2-enenitrile is a nitrile-containing enamine derivative characterized by a conjugated double bond system, a methoxy group at position 4, and an amino group at position 3 in the (Z)-configuration.

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

(Z)-3-amino-4-methoxybut-2-enenitrile

InChI

InChI=1S/C5H8N2O/c1-8-4-5(7)2-3-6/h2H,4,7H2,1H3/b5-2-

InChI Key

SLWICPDSMMOWGC-DJWKRKHSSA-N

Isomeric SMILES

COC/C(=C/C#N)/N

Canonical SMILES

COCC(=CC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxybut-2-enenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4-methoxybut-2-enal with a suitable nitrile source under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 3-Amino-4-methoxybut-2-enenitrile may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methoxybut-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives depending on the substituents introduced .

Scientific Research Applications

3-Amino-4-methoxybut-2-enenitrile is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxybut-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (Z)-3-amino-4-methoxybut-2-enenitrile, we analyze its structural and functional analogs:

Table 1: Structural Comparison of (Z)-3-Amino-4-Methoxybut-2-Eneenitrile and Analogous Compounds

Compound Name Molecular Formula Functional Groups Key Structural Features Potential Applications
(Z)-3-Amino-4-methoxybut-2-enenitrile C₅H₇N₂O Amino, methoxy, nitrile, conjugated enamine (Z)-configuration, planar conjugated system Drug intermediates, agrochemicals
(2Z)-3-Amino-2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}but-2-enenitrile C₁₄H₁₄N₄OS Thiazole, aryl methoxy, nitrile, enamine Extended conjugation, thiazole moiety Anticancer agents, kinase inhibitors
4-Methoxybut-2-enenitrile C₅H₇NO Methoxy, nitrile, alkene Simple unsaturated nitrile Polymer precursors, solvents

Key Findings :

This may enhance selectivity in cycloaddition reactions or binding to biological targets. The thiazole-containing analog (C₁₄H₁₄N₄OS) exhibits extended conjugation and heteroaromaticity, which significantly alters its electronic profile and biological activity. For example, thiazole moieties are known to enhance bioavailability and target specificity in kinase inhibitors .

Reactivity: The nitrile group in all analogs serves as a versatile electrophile for nucleophilic additions or reductions. However, the presence of the amino group in (Z)-3-amino-4-methoxybut-2-enenitrile may facilitate intramolecular hydrogen bonding, stabilizing intermediates in synthetic pathways. The absence of a thiazole ring in the parent compound simplifies its synthetic route but limits its utility in metal-catalyzed cross-coupling reactions, which are more feasible in the thiazole derivative .

Biological Activity: While direct studies on (Z)-3-amino-4-methoxybut-2-enenitrile are scarce, structurally related enamine nitriles have demonstrated antimicrobial and antifungal properties. The methoxy group may enhance lipophilicity, improving membrane permeability. The thiazole analog has been explored in anticancer research due to its ability to interfere with ATP-binding pockets in kinases, a feature absent in the simpler parent compound .

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